3-Mercapto-4-methylbenzoic acid
Overview
Description
3-Mercapto-4-methylbenzoic acid is a chemical compound with the formula C8H8O2S . It has a molecular weight of 168.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group (-COOH), a methyl group (-CH3), and a mercapto group (-SH) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.285±0.06 g/cm3 and a predicted boiling point of 340.9±30.0 °C .Scientific Research Applications
1. Coordination Chemistry
- Application : 3-Mercapto-4-methylbenzoic acid shows a wide range of coordination modes, including monodentate, chelation, and bridging modes. This versatility is crucial in the synthesis of complex molecules and materials.
- Source : Tiekink, E. & Henderson, W. (2017). Coordination chemistry of 3- and 4-mercaptobenzoate ligands.
2. Organic Synthesis
- Application : Used in the synthesis of various biologically active heterocycles, demonstrating its significance in pharmaceutical and medicinal chemistry.
- Source : Bhat, K., Prasad, D. J., Poojary, B., & Holla, B. S. (2004). SYNTHESIS OF SOME NEW 1,2,4-TRIAZOLO[3,4-b]-THIADIAZOLE DERIVATIVES.
3. Analytical Chemistry
- Application : 4-Mercaptobenzoic acid serves as a matrix for laser desorption/ionization time-of-flight mass spectrometry, enhancing signal intensity and reproducibility in metal analysis.
- Source : Sun, Q., Zhang, S., Huang, W., Wang, R., Chen, Z., Cai, Z., & Lin, Z. (2021). 4-Mercaptobenzoic acid as a MALDI matrix.
4. Nanotechnology
- Application : Utilized in the preparation of biphenyl derivatives, indicating its potential in the field of materials science and nanotechnology.
- Source : Shirnornura, O., Tayarna, K., Maeta, K., & Nornura, R. (2013). Preparation of Biphenyl Array using Aryl Sulfide.
5. Spectroscopy and Theoretical Studies
- Application : Serves as a model molecule for spectroscopic and theoretical studies, aiding in understanding molecular structures and interactions.
- Source : Li, R., Lv, H., Zhang, X., Liu, P., Chen, L., Cheng, J., & Zhao, B. (2015). Vibrational spectroscopy and density functional theory study.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Mercapto-4-methylbenzoic acid are not well-documented in the literature. It can be inferred that due to the presence of the mercapto (-SH) and carboxylic acid (-COOH) functional groups, this compound may participate in various biochemical reactions. The mercapto group is known to form disulfide bonds with cysteine residues in proteins, potentially influencing protein structure and function . The carboxylic acid group can participate in acid-base reactions and form ester or amide bonds .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of research data. Compounds with similar structures have been shown to influence various cellular processes. For example, benzoic acid derivatives can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mercapto group is known to be reactive and can form covalent bonds with other molecules, potentially leading to changes in protein function or gene expression .
Properties
IUPAC Name |
4-methyl-3-sulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQJKXZGOHWVCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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